Nav1.7 Potency Differential: GsAF-2 Versus GsAF-I
GsAF-2 exhibits a 32.5-fold lower potency at Nav1.7 compared to the closely related paralog GsAF-I. GsAF-2 inhibits Nav1.7 with an IC₅₀ of 1.3 µM, while GsAF-I achieves an IC₅₀ of 0.04 µM under comparable whole-cell patch-clamp conditions [1][2]. This reduced potency does not indicate inferiority but rather a differentiated pharmacological window: GsAF-2’s micromolar Nav1.7 affinity, combined with its mechanosensitive channel blockade (not reported for GsAF-I), makes it a preferred tool for studies where complete Nav1.7 silencing is undesirable or where mechano-electrical coupling is a co-variable [3].
| Evidence Dimension | Nav1.7 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.3 µM (GsAF-2 / GsAF-II) |
| Comparator Or Baseline | 0.04 µM (GsAF-I / β-theraphotoxin-Gr1b) |
| Quantified Difference | 32.5-fold lower potency for GsAF-2 |
| Conditions | Whole-cell patch-clamp electrophysiology on heterologously expressed human Nav1.7 channels; holding potential −100 mV, voltage ramp to +60 mV, 50 ms duration; peptide perfusion at indicated concentrations |
Why This Matters
Procurement decisions for pain-research tool compounds must balance Nav1.7 potency against off-target liabilities—GsAF-2’s micromolar IC₅₀ offers a wider titration range than GsAF-I’s sub-nanomolar potency, reducing the risk of complete channel silencing in mechanistic studies.
- [1] Alomone Labs. GsAF-II (#STG-350) Technical Datasheet. Alomone Labs, Jerusalem, Israel. View Source
- [2] Alomone Labs. GsAF-I (#STG-300) Technical Datasheet. Alomone Labs, Jerusalem, Israel. View Source
- [3] Lampe, R.A. & Sachs, F. US Patent 5,968,838. Antiarrhythmic peptide from venom of spider Grammostola spatulata. 1999. View Source
